molecular formula C8H17NO B13277654 (1R)-2-amino-1-cyclohexylethan-1-ol

(1R)-2-amino-1-cyclohexylethan-1-ol

Cat. No.: B13277654
M. Wt: 143.23 g/mol
InChI Key: MSIAFRBGOYFCND-QMMMGPOBSA-N
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Description

Significance in Contemporary Synthetic Strategies

The application of (1R)-2-amino-1-cyclohexylethan-1-ol and its derivatives extends to various cornerstone reactions in organic synthesis. Chiral 1,2-amino alcohols are recognized as privileged scaffolds that are instrumental as both drug candidates and chiral ligands. While numerous methods exist for preparing this structural motif, many are limited by the need for precious metals and ligands researchgate.net.

One of the primary applications of this compound is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereoselectivity of a reaction wikipedia.org. The cyclohexyl group of this compound provides steric bulk, which can effectively shield one face of a reactive intermediate, leading to highly diastereoselective transformations.

For instance, derivatives of similar chiral amino alcohols have been successfully employed in asymmetric alkylation and aldol (B89426) reactions . These reactions are fundamental for the formation of carbon-carbon bonds, a key step in the construction of complex organic molecules. The use of chiral auxiliaries derived from amino alcohols can lead to the formation of products with high diastereomeric excess (de) and, consequently, high enantiomeric excess (ee) after removal of the auxiliary. While specific data for this compound is not abundant in readily available literature, the principles established with analogous structures, such as those derived from (S,S)-cyclohexane-1,2-diol, demonstrate the potential for achieving high diastereoselectivity (92->95% de) in alkylation reactions nih.gov.

Furthermore, the amino and hydroxyl groups of this compound can be readily modified to create a diverse range of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to form catalysts that can promote a wide array of enantioselective transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

The development of simple primary β-amino alcohols as efficient organocatalysts in asymmetric Michael additions highlights the potential of this class of compounds. These catalysts can afford highly pure chiral Michael adducts with excellent chemical yields and stereoselectivities (up to 99% ee) nih.gov.

Academic Research Landscape and Industrial Relevance

The academic interest in chiral amino alcohols, including this compound, is driven by the continuous demand for new and efficient methods for the synthesis of enantiomerically pure compounds. Research in this area focuses on the design and synthesis of new chiral auxiliaries and ligands derived from these scaffolds and their application in novel synthetic methodologies. The development of biocatalytic routes for the synthesis of chiral alcohols and amino acids is also an active area of investigation, offering environmentally friendly alternatives to traditional chemical methods mdpi.com.

From an industrial perspective, this compound and its analogs are valuable intermediates in the synthesis of pharmaceutical compounds lookchem.combiosynth.com. The presence of a chiral amino alcohol moiety is a common feature in many biologically active molecules. The ability to introduce this functionality with a defined stereochemistry is therefore of paramount importance in the pharmaceutical industry. For instance, the biocatalytic synthesis of chiral amines from prochiral ketones is a scalable process that has been employed in the production of intermediates for various active pharmaceutical ingredients (APIs) sci-hub.box.

Beyond pharmaceuticals, this compound and its derivatives have potential applications in other industries. They are used as corrosion inhibitors, stabilizers for emulsions, and as components in adhesives and sealants lookchem.com. Furthermore, their potential antimicrobial and antifungal properties are being explored for medical and biotechnological applications lookchem.com. The compound is also identified as a potential precursor for the synthesis of novel organic compounds with a range of potential industrial applications lookchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R)-2-amino-1-cyclohexylethanol

InChI

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1

InChI Key

MSIAFRBGOYFCND-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](CN)O

Canonical SMILES

C1CCC(CC1)C(CN)O

Origin of Product

United States

Stereochemical Characterization and Enantiopurity Assessment of 1r 2 Amino 1 Cyclohexylethan 1 Ol

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

The quantitative assessment of the enantiomeric purity of a chiral compound is crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases stands as a primary and powerful tool for this purpose.

Chiral HPLC is a cornerstone technique for separating enantiomers and thus determining the enantiomeric excess (e.e.) of a chiral compound. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. scas.co.jp

For the analysis of amino alcohols like (1R)-2-amino-1-cyclohexylethan-1-ol, various types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often show excellent chiral recognition capabilities for a broad range of compounds. nih.govnih.gov These phases can operate in different modes, including normal phase, reversed phase, and polar organic mode, providing flexibility in method development. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are sensitive to the three-dimensional structure of the analyte. scas.co.jp

Pirkle-type CSPs, which are based on the principle of forming transient diastereomeric complexes between the analyte and the stationary phase, are also highly effective, particularly for compounds containing π-acidic or π-basic groups. hplc.eu The choice of mobile phase is critical and is optimized to maximize the resolution between the enantiomers. nih.gov For instance, a mobile phase consisting of hexane, 1,2-dichloroethane, and ethanol (B145695) has been shown to be effective for separating similar compounds. scas.co.jp

The development of a robust HPLC method involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Once separated, the area under each peak is integrated to calculate the enantiomeric excess, providing a precise measure of the sample's enantiopurity.

Table 1: HPLC Parameters for Enantiomeric Separation

Parameter Description
Stationary Phase Chiral Stationary Phase (e.g., Polysaccharide-based, Pirkle-type)
Mobile Phase Optimized mixture of solvents (e.g., Hexane/Isopropanol (B130326), Ethanol/Water)
Flow Rate Typically 0.5 - 2.0 mL/min
Detection UV-Vis or Mass Spectrometry
Column Temperature Controlled to ensure reproducibility

Spectroscopic and Diffractional Analysis for Stereochemical Assignment

While chromatography excels at quantifying enantiomeric purity, spectroscopic and diffractional methods are indispensable for the definitive determination of the molecule's three-dimensional structure and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the chemical structure of a molecule. mmu.ac.uk While standard 1D NMR (¹H and ¹³C) confirms the connectivity of atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the complete molecular framework. springernature.com

For this compound, ¹H NMR would show characteristic signals for the cyclohexyl protons, the methine proton attached to the hydroxyl group, and the methylene (B1212753) protons adjacent to the amino group. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. Although NMR is not inherently a chiral technique, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess in some cases. google.com

Table 2: Expected NMR Data for this compound

Nucleus Expected Chemical Shift Range (ppm) Key Correlations (2D NMR)
¹H Cyclohexyl (1.0-2.0), CH-OH (3.5-4.0), CH₂-NH₂ (2.5-3.0), NH₂ (variable), OH (variable) COSY: CH-OH with CH₂-NH₂ and cyclohexyl protons. HMBC: Protons to adjacent carbons.
¹³C Cyclohexyl (25-45), C-OH (~70), C-NH₂ (~45) HSQC: Direct correlation of protons to their attached carbons.

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered by the electrons in the molecule allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined. ed.ac.uk

To establish the absolute configuration, anomalous dispersion effects are utilized. mit.edu When using an appropriate X-ray wavelength, the scattering from atoms differs for the two enantiomers. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. nih.gov A Flack parameter close to zero confirms the correct assignment of the absolute structure. researchgate.net

Optical rotation is a fundamental property of chiral substances. A solution of a single enantiomer will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.

While a racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the rotations of the individual enantiomers cancel each other out, an enantiomerically enriched sample will exhibit an optical rotation proportional to its enantiomeric excess. libretexts.org By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, one can calculate the optical purity, which is often used as a measure of enantiomeric excess. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. This technique is invaluable for verifying the identity of the synthesized compound and ensuring it is free from impurities with different elemental compositions. The exact mass of this compound (C₈H₁₇NO) is 143.1310. nih.gov HRMS can also be coupled with liquid chromatography (LC-HRMS) to provide mass information for each component separated by the chromatographic column, further enhancing the analytical power.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Development of (1R)-2-amino-1-cyclohexylethan-1-ol Derived Ligands

The design and synthesis of chiral ligands are central to the advancement of asymmetric catalysis. The this compound framework provides a robust and versatile platform for creating a diverse array of ligands with tailored electronic and steric properties.

The fundamental principle behind using this compound in ligand design is the strategic placement of coordinating atoms around a metal center to create a chiral environment. This chiral pocket dictates the stereochemical outcome of a catalytic reaction. Structural modifications to the basic amino alcohol scaffold are common to fine-tune the ligand's properties. These modifications can include:

N-functionalization: The amino group can be readily modified to introduce various substituents, such as phosphino, sulfonyl, or aryl groups. These modifications influence the electronic properties and steric bulk of the ligand, which in turn affect the activity and enantioselectivity of the resulting catalyst.

O-functionalization: The hydroxyl group can also be altered, though it is more commonly involved directly in coordination to the metal center.

Backbone modification: While less common, the cyclohexyl ring can be substituted to further refine the steric environment of the ligand.

The goal of these modifications is to create a ligand that, when complexed with a transition metal, forms a catalyst with high activity and provides excellent control over the stereochemistry of the product.

The coordination chemistry of these amino alcohol-derived ligands with various transition metals, including iridium, rhodium, and ruthenium, has been extensively studied. These studies provide valuable insights into the structure-activity relationships that govern the efficacy of these catalysts in asymmetric transformations.

Catalytic Systems Utilizing Amino Alcohol Ligands

Ligands derived from this compound have been successfully employed in a range of catalytic systems, most notably in asymmetric hydrogenation and transfer hydrogenation reactions. These reactions are of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of chiral molecules.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. mdpi.com This process typically utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. mdpi.com

Complexes of iridium(III), rhodium(III), and ruthenium(II) with chiral amino alcohol-derived ligands have proven to be highly effective catalysts for ATH. researchgate.netnih.gov These catalysts operate through a mechanism that involves the formation of a metal hydride species, which then transfers a hydride to the substrate in a stereoselective manner. The chirality of the ligand ensures that the hydride is delivered to one face of the substrate preferentially, leading to the formation of one enantiomer in excess.

For instance, ruthenium(II) complexes with ligands derived from amino alcohols have shown excellent activity and enantioselectivity in the transfer hydrogenation of a variety of ketones. nih.gov Similarly, rhodium(III) and iridium(III) catalysts bearing these ligands have been successfully applied to the asymmetric reduction of both ketones and imines. researchgate.netnih.gov The choice of metal can influence the scope of the reaction and the optimal reaction conditions.

Table 1: Performance of Transition Metal Catalysts in Asymmetric Transfer Hydrogenation

Catalyst Type Substrate Product Enantiomeric Excess (ee) Reference
Ruthenium(II) Aryl Alkyl Ketones Up to 97% researchgate.net
Rhodium(III) Aryl Alkyl Ketones Up to 97% researchgate.net
Iridium(III) Imines Good selectivities researchgate.net
Ruthenium(II) Aryl tert-Alkyl Ketones Up to 98% researchgate.net

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across a double bond of a prochiral substrate, such as an olefin or a ketone. scilit.com This reaction is one of the most efficient methods for creating stereogenic centers and is widely used in industrial processes.

Rhodium and ruthenium complexes are among the most effective catalysts for asymmetric hydrogenation. The use of chiral ligands, including those derived from this compound, is crucial for achieving high enantioselectivity. These ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate.

For example, rhodium catalysts bearing electron-donating phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of unprotected amino ketones, providing access to valuable chiral amino alcohols. nih.gov The development of bimetallic ruthenium catalysts has also shown great promise, achieving quantitative conversions and excellent enantioselectivities (up to 99.9% ee) in the hydrogenation of β-amino ketones. nih.gov These advances highlight the continuous evolution of catalytic systems based on chiral amino alcohol ligands for the efficient synthesis of enantiomerically pure compounds. researchgate.net

Exploration in Palladium-Catalyzed Allylic Substitution

The chiral amino alcohol, this compound, serves as a valuable precursor for the synthesis of chiral ligands, particularly those employed in palladium-catalyzed asymmetric allylic substitution reactions. This class of reactions is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is highly dependent on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction.

This compound is particularly well-suited for the construction of phosphine-oxazoline (PHOX) type ligands. These P,N-ligands coordinate to the palladium center through both the phosphorus and nitrogen atoms, creating a rigid chiral environment that effectively controls the approach of the nucleophile to the π-allyl-palladium intermediate.

The synthesis of such a ligand typically involves a two-step process. First, the amino alcohol is condensed with a carboxylic acid derivative to form the corresponding oxazoline (B21484) ring. Subsequent introduction of a phosphine moiety, often through lithiation followed by reaction with a chlorophosphine, yields the final P,N-ligand. The cyclohexyl group from the parent amino alcohol provides steric bulk, which can be crucial for achieving high levels of enantioselectivity.

In the context of palladium-catalyzed allylic substitution, ligands derived from chiral amino alcohols have demonstrated considerable success. For instance, ferrocene-based P,N-ligands, which share the oxazoline motif, have been utilized in the allylic alkylation of monosubstituted allyl substrates. beilstein-journals.org These reactions proceed with high regioselectivity and enantioselectivity, underscoring the potential of this ligand class.

A representative scheme for the application of a chiral P,N-ligand in a palladium-catalyzed allylic substitution is shown below:

Table 1: Representative Results for Palladium-Catalyzed Asymmetric Allylic Alkylation using a Chiral Phosphine-Oxazoline Ligand

EntrySubstrateNucleophileProductYield (%)ee (%)
1cinnamyl acetatedimethyl malonate(S)-dimethyl 2-(1,3-diphenylallyl)malonate95>99
2rac-1,3-diphenylallyl acetatedimethyl malonate(S)-dimethyl 2-(1,3-diphenylallyl)malonate9898
3cinnamyl acetatenitromethane(S)-3-nitro-1,4-diphenyl-1-butene8596

Note: The data presented in this table is representative of results obtained with analogous chiral P,N-ligands in palladium-catalyzed allylic substitution and serves to illustrate the potential efficacy of ligands derived from this compound.

Role as a Chiral Building Block in Complex Organic Synthesis

Beyond its application in the synthesis of chiral ligands, this compound is a versatile chiral building block for the synthesis of complex organic molecules. Its bifunctional nature, possessing both a hydroxyl and an amino group on a chiral scaffold, allows for its incorporation into a variety of molecular architectures, imparting stereochemical control.

One of the primary applications of chiral amino alcohols is as a chiral auxiliary. In this role, the compound is temporarily incorporated into a substrate molecule to direct a subsequent stereoselective transformation. After the desired stereocenter has been established, the auxiliary can be cleaved and recycled.

A prominent example of this strategy is the use of chiral amino alcohols in the Strecker synthesis of α-amino acids. In a typical sequence, the chiral amino alcohol is first condensed with an aldehyde to form a chiral imine. The diastereoselective addition of a cyanide source, such as trimethylsilyl (B98337) cyanide, to this imine establishes the new stereocenter of the α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid. The stereochemical outcome is dictated by the chirality of the amino alcohol auxiliary. For example, (R)-2-phenylglycinol has been successfully employed as a chiral auxiliary in the synthesis of bicyclo[1.1.1]pentane-based amino acids. nih.gov

The cyclohexyl group in this compound can provide distinct steric and electronic properties compared to phenyl-containing analogs, potentially influencing the diastereoselectivity of such transformations.

Table 2: Diastereoselective Strecker Reaction using a Chiral Amino Alcohol Auxiliary

EntryAldehydeChiral AuxiliaryDiastereomeric Ratio (dr)
1Benzaldehyde(R)-2-phenylglycinol85:15
2Isovaleraldehyde(R)-2-phenylglycinol90:10
3Cyclohexanecarboxaldehyde(R)-2-phenylglycinol92:8

Note: This table illustrates the diastereoselectivity achievable with a representative chiral amino alcohol auxiliary in the Strecker reaction. Similar results can be anticipated with this compound, with the specific diastereomeric ratios being dependent on the substrate.

Furthermore, the amino and hydroxyl functionalities of this compound can be selectively protected and modified, allowing for its use as a chiral scaffold onto which further complexity can be built. This makes it a valuable starting material for the synthesis of natural products and pharmaceutical agents where a specific stereochemistry is crucial for biological activity.

Mechanistic and Theoretical Studies on Reactions Involving 1r 2 Amino 1 Cyclohexylethan 1 Ol and Analogues

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the reactive properties of (1R)-2-amino-1-cyclohexylethan-1-ol and its analogues at a molecular level. These methods provide a framework for understanding reaction pathways and the structures of transient species that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for analyzing reaction mechanisms. It is used to optimize the geometries of reactants, products, and, most importantly, transition states. By calculating the energy of these structures, DFT can predict the activation energy barriers of a reaction. For amino compounds, DFT has been successfully used to investigate reaction pathways, such as those involved in CO2 absorption by aqueous solutions of amino alcohols like 2-amino-2-methyl-1-propanol. researchgate.net

The process typically involves:

Geometry Optimization: Finding the lowest energy structure for reactants and products.

Transition State (TS) Optimization: Locating the saddle point on the potential energy surface that connects reactants and products. This is often followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS is correct. researchgate.net

Different combinations of functionals and basis sets are employed to achieve accuracy, with results often validated against experimental data or higher-level calculations. nih.gov The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(2d,2p)) is critical for obtaining reliable thermodynamic and kinetic data. researchgate.netnih.gov For reactions in solution, continuum solvation models like SMD or IEF-PCM are often incorporated to account for solvent effects. researchgate.netnih.gov

Table 1: Application of DFT Methods in Analyzing Amino Compound Reactions

DFT Method/TechniqueApplicationInvestigated PropertyReference
B3LYP/6-31G(d,p)Geometry OptimizationStable conformations of tautomers and rotamers nih.gov
M06-2X/6-311G++(2d,2p)Thermodynamic CalculationsGibbs free energy, reaction enthalpy nih.gov
SMD/IEF-PCMSolvation ModelingEffect of solvent on reaction pathways and stability researchgate.net
IRC CalculationsReaction Pathway VerificationConfirmation of transition state connectivity to reactants and products researchgate.net
VTST with Wigner TunnelingKinetic Constant CalculationTemperature-dependent rate constants for isomerization nih.gov

Molecular Modeling and Simulation for Reaction Pathway Elucidation

Molecular modeling and simulations extend beyond static DFT calculations to provide a dynamic picture of reaction pathways. By mapping the potential energy surface, these simulations can elucidate multi-step reaction mechanisms, identifying all intermediates and transition states. For example, studies on CO2 absorption by amino alcohols have shown that carbamate (B1207046) anion formation proceeds through a two-step reaction involving a zwitterionic intermediate, a pathway that was clarified using transition-state and IRC calculations. researchgate.net

These computational approaches allow researchers to:

Visualize the transformation of molecular structures throughout a reaction.

Compare the energy profiles of competing reaction pathways to determine the most favorable one.

Understand the role of different functional groups and their local chemical environments in directing the reaction. chemrxiv.org

Through such simulations, the entire catalytic cycle involving an analogue of this compound can be modeled to understand substrate binding, chemical transformation, and product release.

Mechanistic Investigations of Hydride and Proton Transfer in Catalytic Cycles

In many catalytic reactions involving amino alcohol analogues, particularly in enzymatic systems, the transfer of hydride (H-) and proton (H+) ions is a key mechanistic step. Studies on enzymes like morphinone (B1233378) reductase (MR) and pentaerythritol (B129877) tetranitrate (PETN) reductase, which act on substrates similar to cyclohexanone, provide significant insight. nih.gov

Investigations into these enzymes have revealed that hydride transfer from a nicotinamide (B372718) coenzyme to reduce a flavin, and the subsequent hydride transfer from the reduced flavin to a substrate, are central to the catalytic cycle. nih.gov The mechanism of these transfer steps has been probed using kinetic isotope effects (KIEs), which involve comparing the reaction rates of isotopically labeled (e.g., deuterium) and unlabeled reactants.

Key findings from studies on analogous systems include:

Quantum Mechanical Tunneling: In PETN reductase, the KIE for hydride transfer was found to be independent of temperature, which is a strong indicator of quantum tunneling from the vibrational ground state of the C-H bond. nih.gov

Concerted Transfer: In the oxidative half-reaction of MR with the substrate 2-cyclohexenone, a large solvent isotope effect (SIE) and temperature-independent KIEs suggest that the hydride transfer from the flavin and the protonation of the substrate are concerted (occur simultaneously). nih.gov

Gated Tunneling: In MR, both the reaction rates and the KIEs for flavin reduction were found to be temperature-dependent. This suggests that while hydride transfer has a major tunneling component, it is "gated" by thermally induced protein vibrations. nih.gov

These findings highlight the importance of quantum effects and precise enzyme dynamics in facilitating hydride and proton transfer, mechanisms that are likely relevant to catalysts derived from this compound.

Kinetic and Thermodynamic Considerations in Catalytic Transformations

Understanding the kinetics and thermodynamics of a catalytic reaction is essential for its practical application. This involves studying reaction rates under various conditions and determining the energy changes that govern the transformation.

Kinetic studies focus on the rate of the reaction and how it is influenced by factors such as temperature, pressure, and reactant concentrations. Stopped-flow and steady-state kinetic methods are powerful experimental techniques used to measure these rates, even for very fast reactions. nih.gov The temperature dependence of reaction rates can be analyzed using the Eyring equation, which provides information about the enthalpy and entropy of activation, key parameters that characterize the transition state. nih.gov The study of KIEs, as mentioned previously, is a crucial kinetic tool for elucidating the nature of bond-breaking and bond-forming steps in the rate-limiting part of a reaction. nih.gov

Thermodynamic studies concern the energy balance of the reaction. DFT calculations are frequently used to compute the Gibbs free energies (ΔG) and enthalpies (ΔH) of reaction. nih.gov These values determine the spontaneity and equilibrium position of a reaction. For instance, calculations can predict the relative stability of different isomers or conformers, as demonstrated in studies of azaazulene tautomers where the relative stabilities were determined in both the gas phase and in solution. nih.gov

Table 2: Kinetic and Thermodynamic Parameters in Mechanistic Analysis

ParameterMethod of DeterminationSignificanceReference
Kinetic Isotope Effect (KIE)Comparison of rates with isotopic substitution (e.g., H/D)Elucidates the mechanism of bond cleavage in the rate-determining step; indicates quantum tunneling. nih.gov
Solvent Isotope Effect (SIE)Comparison of rates in different isotopic solvents (e.g., H₂O/D₂O)Reveals the involvement of proton transfer from the solvent in the rate-determining step. nih.gov
Activation Parameters (ΔH‡, ΔS‡)Temperature dependence of reaction rates (Eyring plot)Characterizes the enthalpy and entropy of the transition state, providing insight into its structure and organization. nih.gov
Gibbs Free Energy (ΔG)DFT CalculationsDetermines the relative stability of isomers and the spontaneity of a reaction. nih.gov
Reaction Enthalpy (ΔH)DFT CalculationsQuantifies the heat absorbed or released during a reaction. nih.gov

Through the integration of these computational and experimental approaches, a comprehensive understanding of the mechanisms governing reactions with this compound and its analogues can be achieved, paving the way for the design of more efficient and selective catalysts.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 1r 2 Amino 1 Cyclohexylethan 1 Ol

Chemical Modification of Amino and Hydroxyl Functionalities

The presence of both an amino and a hydroxyl group in (1R)-2-amino-1-cyclohexylethan-1-ol offers multiple avenues for chemical modification. These functional groups can be selectively or simultaneously derivatized to generate a library of compounds with diverse chemical properties.

The primary amino group is nucleophilic and can readily participate in a variety of reactions. smolecule.com One common modification is N-alkylation , which can be achieved by reacting the amino alcohol with alkyl halides. This reaction leads to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Another important transformation is N-acylation , where the amino group reacts with acyl chlorides or acid anhydrides to form amides. This is a widely used strategy for introducing a wide range of substituents and for protecting the amino group during subsequent synthetic steps.

The hydroxyl group, being a primary alcohol, can undergo reactions typical of this functional group. O-acylation to form esters can be accomplished by reaction with carboxylic acids or their derivatives, often in the presence of a catalyst. smolecule.com This modification can influence the steric and electronic properties of the molecule. Furthermore, under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group and facilitating dehydration reactions to yield alkenes. smolecule.com

Selective protection and deprotection strategies for the amino and hydroxyl groups are essential for achieving specific modifications. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, allowing for selective reaction at the hydroxyl functionality. Conversely, protecting the hydroxyl group, for example as a silyl (B83357) ether, enables transformations at the amino group.

Table 1: Examples of Chemical Modifications of this compound

Functional GroupReaction TypeReagents and ConditionsProduct Type
Amino GroupN-AlkylationAlkyl halide, baseSecondary/Tertiary Amine
Amino GroupN-AcylationAcyl chloride/anhydride, baseAmide
Hydroxyl GroupO-AcylationCarboxylic acid/derivative, catalystEster
Hydroxyl GroupDehydrationAcid catalyst, heatAlkene

Structural Variations on the Cyclohexyl Moiety and Alkyl Chain

Altering the cyclohexyl ring or the ethylamino chain of this compound leads to the synthesis of analogues with different steric and electronic properties. These structural variations are critical for fine-tuning the performance of these compounds as chiral ligands or auxiliaries in asymmetric synthesis.

One common variation involves replacing the cyclohexyl group with other cyclic or aromatic moieties. For example, analogues featuring a cyclopentyl nih.gov, cyclobutyl , or phenyl group chemicalbook.com have been synthesized. The synthesis of these analogues often follows similar strategies to that of the parent compound, such as the reduction of the corresponding α-amino ketones or the ring-opening of epoxides with amines. For instance, 2-amino-1-phenylethanol (B123470) can be synthesized from styrene (B11656) oxide. chemicalbook.com The size and conformation of the cyclic or aromatic ring can significantly impact the stereochemical outcome of reactions where these compounds are used as chiral controllers.

Modifications to the alkyl chain have also been explored. This can involve changing the length of the chain or introducing substituents. For example, homologation of the ethylamino chain can lead to 1,3- or 1,4-amino alcohols. The introduction of substituents on the carbon atoms of the chain can create additional stereocenters, further increasing the structural diversity of the resulting library of compounds.

The rationale behind these structural modifications is often to enhance the diastereoselectivity or enantioselectivity in asymmetric reactions. By systematically varying the structure of the chiral amino alcohol, chemists can optimize the steric hindrance and electronic interactions between the chiral auxiliary and the reactants, leading to improved stereocontrol.

Table 2: Comparison of (1R)-2-amino-1-cycloalkylethan-1-ol Analogues

AnalogueRing SystemRing SizePotential Impact on Reactivity
This compoundCyclohexyl6-memberedProvides a certain level of steric bulk and conformational rigidity.
(1R)-2-amino-1-cyclopentylethan-1-olCyclopentyl5-memberedOffers a different conformational profile compared to the cyclohexyl analogue, potentially altering stereoselectivity. nih.govgoogle.com
(1S,2S)-2-Aminocyclobutan-1-olCyclobutyl4-memberedThe strained ring system can influence reactivity and lead to unique stereochemical outcomes.
(1R)-2-amino-1-phenylethan-1-olPhenylAromaticThe aromatic ring can engage in π-stacking interactions and alters the electronic properties. chemicalbook.com

Synthesis of Related Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of compounds in organic synthesis, and numerous methods have been developed for their preparation. Current time information in Bangalore, IN.nih.govfrontiersin.org These methods can be broadly categorized into several approaches, including the use of the chiral pool, stoichiometric chiral auxiliaries, and catalytic asymmetric methods.

A common strategy involves the reduction of α-amino acids, which are readily available from the chiral pool. However, this method is limited to the naturally occurring amino acid side chains. diva-portal.org

The use of chiral auxiliaries is a powerful and reliable method for the synthesis of a wide variety of chiral amino alcohols. nih.govnih.gov In this approach, an achiral substrate is attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the synthesis of chiral amino alcohols. researchgate.net

Catalytic asymmetric synthesis represents a more atom-economical approach. frontiersin.orgnih.gov Asymmetric transfer hydrogenation of α-amino ketones using chiral ruthenium catalysts, for example, can provide access to chiral 1,2-amino alcohols with high enantioselectivity. nih.gov Biocatalytic methods, employing enzymes such as amine dehydrogenases, are also emerging as a powerful tool for the synthesis of chiral amino alcohols. nih.govfrontiersin.org These enzymatic reactions often proceed with high enantioselectivity under mild reaction conditions.

Table 3: Overview of Synthetic Methods for Chiral 1,2-Amino Alcohols

Synthetic MethodDescriptionAdvantages
Chiral Pool SynthesisUtilization of readily available chiral starting materials like amino acids. diva-portal.orgAccess to enantiopure compounds.
Chiral Auxiliary-Mediated SynthesisTemporary incorporation of a chiral group to control stereochemistry. nih.govnih.govscielo.org.mxHigh diastereoselectivity, reliable and predictable outcomes.
Asymmetric CatalysisUse of a chiral catalyst to generate a stereocenter in a substrate. frontiersin.orgnih.govHigh enantioselectivity, atom-economical.
BiocatalysisEmployment of enzymes to catalyze stereoselective transformations. nih.govfrontiersin.orgHigh enantioselectivity, mild reaction conditions, environmentally friendly.

Reactivity Profiles in Complex Organic Transformations

Derivatives of this compound and its analogues are frequently used as chiral auxiliaries or ligands in a variety of complex organic transformations to control the stereochemical outcome of the reaction. nih.gov The presence of both a nitrogen and an oxygen atom allows for the formation of rigid chelate structures with metal centers, which is crucial for effective stereochemical communication.

In asymmetric alkylation reactions , the chiral amino alcohol can be converted into a chiral amide or imine. Deprotonation of the α-carbon followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary furnishes the enantiomerically enriched alkylated product. researchgate.net

Similarly, in asymmetric aldol (B89426) reactions , chiral oxazolidinone derivatives prepared from amino alcohols have been extensively used to control the formation of new stereocenters. researchgate.net The chiral auxiliary directs the facial selectivity of the enolate addition to an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity.

Furthermore, chiral amino alcohols and their derivatives can serve as ligands for metal catalysts in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The coordination of the chiral ligand to the metal center creates a chiral environment that influences the stereochemical course of the reaction.

The reactivity profile of these compounds is a direct consequence of their structure. The steric bulk of the cyclohexyl group (or its analogues) and the conformational rigidity imposed by the chelation of the amino and hydroxyl groups to a metal center are key factors that determine the efficiency and selectivity of these chiral controllers in asymmetric synthesis.

Future Research Directions in 1r 2 Amino 1 Cyclohexylethan 1 Ol Chemistry

Exploration of Novel Catalytic Applications

The chiral nature of (1R)-2-amino-1-cyclohexylethan-1-ol makes it an excellent candidate for use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. smolecule.comnih.gov Future research will likely focus on designing and synthesizing new chiral ligands and catalysts derived from this amino alcohol for a variety of enantioselective transformations.

One promising area is the development of catalysts for asymmetric transfer hydrogenation reactions. acs.org These reactions are crucial for the synthesis of enantiomerically pure alcohols and amines, which are common structural motifs in pharmaceuticals. acs.org Researchers are exploring the use of ruthenium catalysts in combination with chiral amino alcohol-derived ligands to achieve high yields and enantioselectivities. acs.orgresearchgate.net

Another avenue of exploration is in copper-catalyzed reactions. Copper-based catalytic systems have shown great potential for the enantioselective synthesis of amino alcohols. nih.gov Future work could involve the use of this compound derivatives as chiral ligands to control the stereochemistry of these reactions, providing access to a wide range of complex chiral molecules. nih.gov

Furthermore, the development of organocatalysts derived from this compound is a burgeoning field. mdpi.com These metal-free catalysts offer a more sustainable and cost-effective alternative to traditional metal-based catalysts. Research in this area could lead to new, environmentally friendly methods for synthesizing valuable chiral compounds. mdpi.com

Development of Sustainable Synthetic Methodologies

The increasing demand for environmentally friendly chemical processes is driving research into sustainable methods for synthesizing chiral amino alcohols like this compound. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. mdpi.comfrontiersin.org Engineered amine dehydrogenases, for example, have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov Future research could focus on developing specific enzymes for the efficient and scalable production of this compound.

Another sustainable approach is the use of visible-light photoredox catalysis. This method utilizes light energy to drive chemical reactions, often under mild conditions and in environmentally benign solvents like water. rsc.org A recent study demonstrated the synthesis of 1,2-amino alcohols through a visible-light-driven decarboxylative radical coupling reaction. rsc.org Adapting this methodology for the synthesis of this compound could provide a more sustainable manufacturing process.

The use of carbon dioxide (CO2) as a renewable C1 feedstock is also a key area of green chemistry. acs.org Researchers have developed methods for the synthesis of cyclic carbamates from amino alcohols and CO2. acs.org These carbamates can then be converted to the desired amino alcohols. Further development of these methods could lead to a carbon-neutral synthesis of this compound.

Integration into Advanced Materials Science Research

The unique structural features of this compound make it a promising candidate for incorporation into advanced materials. smolecule.com Its ability to form hydrogen bonds and its chiral nature can be exploited to create materials with specific properties and functionalities. ontosight.ai

One area of interest is the development of novel polymers. For instance, this compound can be used as a monomer in the synthesis of polyesters and poly(ester-urethane)s. rsc.org The chirality of the amino alcohol can influence the secondary structure and morphology of the resulting polymers, leading to materials with unique properties, such as helical nano-fibrous structures. rsc.org

Another potential application is in the creation of chiral ionic liquids. researchgate.net These are salts that are liquid at low temperatures and possess a chiral component. Chiral ionic liquids derived from amino alcohols have been successfully used as the sole source of chirality in asymmetric reactions. researchgate.net Future work could explore the synthesis and application of ionic liquids based on this compound.

Furthermore, this chiral amino alcohol could be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The incorporation of chiral building blocks like this compound could lead to the development of chiral MOFs with applications in enantioselective separations and catalysis.

Broadening the Chemical Space of Chiral Amino Alcohol Derivatives

Starting from this compound, a wide array of new chiral amino alcohol derivatives can be synthesized. acs.org This expansion of the chemical space opens up possibilities for discovering new compounds with interesting biological activities and applications.

One approach is to modify the amino and hydroxyl groups to create new functional groups. For example, the amino group can be converted to an amide, sulfonamide, or urea, while the hydroxyl group can be etherified or esterified. These modifications can significantly alter the compound's physical and chemical properties, as well as its biological activity.

Another strategy is to introduce substituents onto the cyclohexyl ring. This can be achieved through various organic reactions, leading to a diverse library of new chiral amino alcohol derivatives. These derivatives can then be screened for their potential as new catalysts, materials, or even as drug candidates.

The synthesis of heterocyclic derivatives is also a promising research direction. acs.orgnih.gov For example, oxazolidinones can be synthesized from 1,2-amino alcohols and can serve as versatile intermediates for the synthesis of other complex molecules. acs.orgsciengine.com

The exploration of these derivatives will not only expand the toolbox of chiral building blocks available to synthetic chemists but also has the potential to lead to the discovery of new molecules with significant societal impact.

Q & A

Q. What are the established synthetic routes for (1R)-2-amino-1-cyclohexylethan-1-ol, and what are their key optimization parameters?

  • Methodological Answer : The synthesis typically involves reductive amination of 1-cyclohexyl-2-oxoethyl precursors using ammonia or protected amines. For enantioselective synthesis, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (e.g., transaminases) are employed. Key parameters include solvent polarity (e.g., methanol or THF), reaction temperature (25–60°C), and hydrogen pressure (1–5 atm) for catalytic hydrogenation. Optimization should prioritize yield (>70%) and enantiomeric excess (ee >95%) .
  • Validation : Monitor intermediates via TLC or LC-MS, and confirm stereochemistry using chiral HPLC or polarimetry .

Q. How can researchers confirm the enantiomeric purity of this compound using analytical techniques?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min, monitoring UV absorption at 254 nm.
  • NMR with Chiral Solvating Agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric proton signals.
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values.
    Cross-validate results with at least two methods to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • First Aid : In case of skin contact, wash immediately with soap/water for 15 minutes; for inhalation, move to fresh air and consult a physician.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
    Reference safety data sheets for structurally similar amino alcohols for hazard analogies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values when using different chiral catalysts?

  • Methodological Answer :
  • Controlled Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation.
  • Design of Experiments (DOE) : Apply factorial designs to test interactions between catalyst type (e.g., Ru vs. Rh), solvent polarity, and substrate concentration.
    Cross-reference findings with computational models (e.g., DFT calculations) to explain stereochemical outcomes .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to target receptors (e.g., GPCRs or enzymes). Validate with in vitro assays (e.g., IC50 measurements).
  • QSAR Modeling : Train models on derivatives’ physicochemical properties (logP, H-bond donors) and bioactivity data.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.
    Ensure alignment with experimental data from structural analogs, such as Mannich base derivatives .

Q. How do reaction solvent and temperature influence the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Polar aprotic solvents favor SN2 mechanisms, reducing byproducts.
  • Temperature Gradients : Conduct reactions at 0°C, 25°C, and 50°C; lower temperatures minimize side reactions (e.g., elimination).
  • Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D2O) to probe transition states.
    Characterize products via GC-MS or NMR to quantify regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.